(1R,2S,3R)-3-aminocyclohexane-1,2-diol
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Overview
Description
(1R,2S,3R)-3-aminocyclohexane-1,2-diol is a chiral compound with three stereocenters. It is an important intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique three-dimensional structure, which contributes to its reactivity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R)-3-aminocyclohexane-1,2-diol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclohexanone derivative, using metal borohydrides or other reducing agents . The reaction conditions typically include a solvent like ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed to introduce functional groups into organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R)-3-aminocyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
(1R,2S,3R)-3-aminocyclohexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in stereoselective synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism by which (1R,2S,3R)-3-aminocyclohexane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1S,2R,3S)-3-aminocyclohexane-1,2-diol: A diastereomer with different stereochemistry.
(1R,2S)-2-phenylcyclopropanaminium: Another chiral amine with a different ring structure.
Uniqueness
(1R,2S,3R)-3-aminocyclohexane-1,2-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers and other similar compounds. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and stereochemistry.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(1R,2S,3R)-3-aminocyclohexane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c7-4-2-1-3-5(8)6(4)9/h4-6,8-9H,1-3,7H2/t4-,5-,6+/m1/s1 |
InChI Key |
IAOKKNKPIZZHDX-PBXRRBTRSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]([C@@H](C1)O)O)N |
Canonical SMILES |
C1CC(C(C(C1)O)O)N |
Origin of Product |
United States |
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